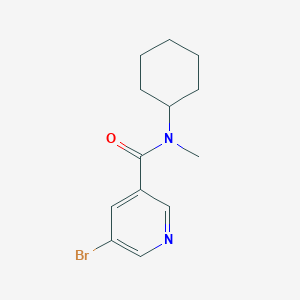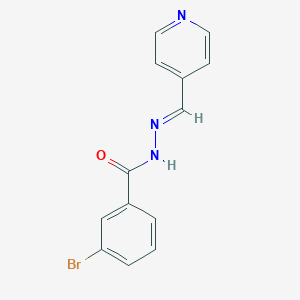
3-bromo-N'-(4-pyridinylmethylene)benzohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of 3-Bromo-N'-(4-pyridinylmethylene)benzohydrazide and related compounds typically involves condensation reactions between appropriate hydrazides and aldehydes or ketones. For instance, the synthesis of similar compounds has been reported through reactions involving 4-pyridinecarboxaldehyde and various benzohydrazides in methanol, leading to the formation of benzohydrazones with significant yields and purity (Zhou, Li, & You, 2023).
Molecular Structure Analysis
Molecular structure analysis of these compounds is often performed using single crystal X-ray diffraction, which reveals details about the coordination geometry, molecular conformation, and intermolecular interactions. For example, studies have shown that these compounds can crystallize in various systems and display interesting geometrical features, including E configurations about the C=N bond and specific dihedral angles between aromatic rings, indicative of their structural stability and potential reactivity (Cao, 2009).
Chemical Reactions and Properties
The reactivity of 3-Bromo-N'-(4-pyridinylmethylene)benzohydrazide derivatives towards various reagents and conditions has been explored to understand their chemical behavior and applications. For example, bromination reactions of related compounds have been studied, demonstrating the formation of N-brominated products under specific conditions, which further react to form complex structures or undergo nucleophilic substitution reactions (Gibson, 1963).
Physical Properties Analysis
Chemical Properties Analysis
The chemical properties of 3-Bromo-N'-(4-pyridinylmethylene)benzohydrazide, such as its reactivity towards various chemical reagents, acidity or basicity of functional groups, and potential for forming coordination compounds, are essential for understanding its applications in synthesis and material science. The compound’s ability to form complexes with metals, as demonstrated by its coordination behavior in various studies, highlights its utility as a ligand in coordination chemistry (Tan, 2019).
Aplicaciones Científicas De Investigación
Antimicrobial and Anticancer Evaluation
- A study by Kumar et al. (2017) synthesized a series of 2/3-bromo-N'-(substituted benzylidene/3-phenylallylidene)benzohydrazides, which were evaluated for their antimicrobial and anticancer potentials. The research highlighted the potency of certain compounds as antimicrobial agents and identified the most potent anticancer agent among them (Kumar et al., 2017).
Structural Characterization and Crystallography
- Yao Tan (2019) conducted a study on the synthesis and characterization of 4-Bromo-N'-(pyridin-2-ylmethylene)benzohydrazide and its cobalt(III) and manganese(II) complexes. This research provides insights into the molecular structures and antimicrobial activity of these compounds (Tan, 2019).
Comparative Studies on Derivatives
- Gordillo et al. (2016) conducted a theoretical and experimental comparative study of a derivative from 2-pyridinecarboxaldehyde, showcasing its E/Z isomerization properties. This research offers a deeper understanding of the structural and dynamic properties of such compounds (Gordillo et al., 2016).
Synthesis and Spectroscopy
- Arunagiri et al. (2018) synthesized a novel hydrazone Schiff base compound and investigated its structural properties through X-ray diffraction, vibrational spectroscopic studies, and DFT calculations. This study contributes to the knowledge of the molecular structure and electronic properties of such compounds (Arunagiri et al., 2018).
Propiedades
IUPAC Name |
3-bromo-N-[(E)-pyridin-4-ylmethylideneamino]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrN3O/c14-12-3-1-2-11(8-12)13(18)17-16-9-10-4-6-15-7-5-10/h1-9H,(H,17,18)/b16-9+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIKXDNSSBNQSKE-CXUHLZMHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(=O)NN=CC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Br)C(=O)N/N=C/C2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-bromo-N'-[(E)-pyridin-4-ylmethylidene]benzohydrazide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

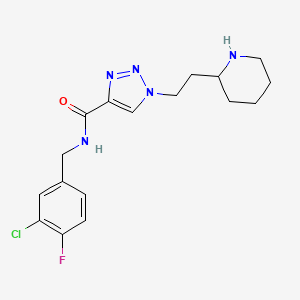
![N-[2-(5-isopropyl-1,2,4-oxadiazol-3-yl)ethyl]-N-methyl-2-[rel-(1S,6R)-4-oxo-3,9-diazabicyclo[4.2.1]non-3-yl]acetamide hydrochloride](/img/structure/B5536036.png)
![5-[(2-chloro-6-fluorobenzyl)thio]-3-propyl-1H-1,2,4-triazole](/img/structure/B5536041.png)
![4-[(3-ethoxybenzylidene)amino]-5-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5536044.png)
![4,6-dimethyl-2-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]thio}pyrimidine](/img/structure/B5536046.png)
![N-{2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}-2-thiophenecarboxamide](/img/structure/B5536055.png)
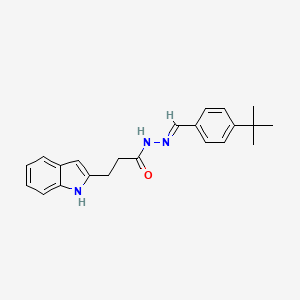
![N-{2-[2-(4-methoxybenzylidene)hydrazino]-2-oxoethyl}-N-(4-phenoxyphenyl)methanesulfonamide](/img/structure/B5536088.png)

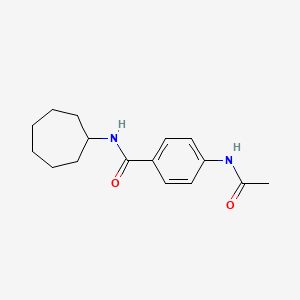
![6-oxo-6H-benzo[c]chromen-3-yl phenyl carbonate](/img/structure/B5536112.png)
![2,2-dichloro-N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5536118.png)
![2-chloro-4-fluoro-N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}benzamide](/img/structure/B5536126.png)
